molecular formula C11H15NOS B5080175 2-methyl-N-(2-methylsulfanylphenyl)propanamide

2-methyl-N-(2-methylsulfanylphenyl)propanamide

Cat. No.: B5080175
M. Wt: 209.31 g/mol
InChI Key: CRBVGPXIPQCDQI-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylsulfanylphenyl)propanamide is an organic compound with a molecular formula of C11H15NOS. This compound is characterized by the presence of a propanamide group substituted with a methyl group and a 2-methylsulfanylphenyl group. It is a member of the amide family and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylsulfanylphenyl)propanamide typically involves the reaction of 2-methylsulfanylbenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylsulfanylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

2-methyl-N-(2-methylsulfanylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylsulfanylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-sulfamoylphenyl)propanamide
  • 2-methyl-N-(2-methylphenyl)propanamide
  • 2-methyl-N-(2-chlorophenyl)propanamide

Uniqueness

2-methyl-N-(2-methylsulfanylphenyl)propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

2-methyl-N-(2-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBVGPXIPQCDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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